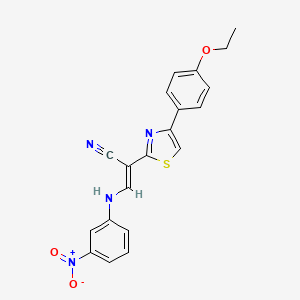

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile

Description

(E)-2-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group at position 4 and a 3-nitrophenylamino moiety conjugated to an acrylonitrile backbone. This compound belongs to a broader class of thiazole-acrylonitrile hybrids, which are of significant interest due to their diverse applications in materials science, chemosensing, and medicinal chemistry. The ethoxy group introduces electron-donating properties, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment that may enhance reactivity or intermolecular interactions. Such structural features are critical for tailoring properties like solubility, photophysical behavior, and biological activity .

Properties

IUPAC Name |

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-2-27-18-8-6-14(7-9-18)19-13-28-20(23-19)15(11-21)12-22-16-4-3-5-17(10-16)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAHBKISJNYHDZ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.44 g/mol

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, along with an ethoxyphenyl and nitrophenyl moiety that may enhance its biological activities.

Biological Activity Overview

The biological activities of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics like norfloxacin .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS signaling |

| A549 (lung cancer) | 15 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |

The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis .

Case Studies

- In Vitro Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

- Anticancer Efficacy in Cell Lines : Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , indicating a complex structure that includes a thiazole ring, an ethoxyphenyl group, and a nitrophenyl amino group. The structural features contribute to its potential biological activities, particularly in drug development.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Thiazole derivatives, including this compound, have shown promising activity against various cancer cell lines. For instance, studies indicate that thiazole-bearing analogues can inhibit the growth of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation .

Key Findings:

- Cytotoxicity: The compound has demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action: The presence of the thiazole moiety is crucial for its interaction with cellular targets, potentially disrupting cancer cell metabolism and survival .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives are known to exhibit anticonvulsant activity through modulation of neurotransmitter systems and ion channels .

Key Findings:

- Efficacy: Some thiazole derivatives have shown effective doses significantly lower than traditional anticonvulsants like ethosuximide .

- SAR Studies: Structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance anticonvulsant effects, emphasizing the importance of substituents in optimizing pharmacological activity .

Drug Development

The unique structure of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile makes it a candidate for further development in pharmaceuticals. Its ability to interact with multiple biological targets positions it as a versatile lead compound in drug discovery.

Applications in Drug Design:

- Molecular Docking Studies: In silico studies have been employed to predict binding affinities with various biological targets, aiding in the rational design of more potent analogues .

- ADMET Properties: Preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies indicate favorable profiles for further development as a therapeutic agent .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science. Its unique electronic properties can be harnessed in the development of organic semiconductors and photovoltaic materials.

Potential Applications:

- Organic Electronics: The conjugated system within the molecule can facilitate charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

- Sensors: The sensitivity of thiazole derivatives to environmental changes positions them as potential candidates for sensor technologies.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at three key positions: (1) the thiazole ring, (2) the acrylonitrile-linked aromatic group, and (3) the amino-linked substituent. Below is a detailed comparison with representative analogs:

Thiazole Substitution

Key Observations :

- Electron-donating groups (e.g., ethoxy) improve solubility in polar solvents compared to lipophilic groups (e.g., isobutyl) .

- Extended aromatic systems (e.g., benzo[f]chromenyl) enhance π-conjugation, making such compounds suitable for optoelectronic devices .

Acrylonitrile-Linked Aromatic Groups

Key Observations :

- Nitro groups enhance sensitivity in chemosensors by stabilizing charge-transfer states .

- Heteroaromatic systems (e.g., thiophene, benzothiazole) improve electronic delocalization, critical for semiconductor performance .

Amino Substituent Variations

Key Observations :

- Nitro and halogen substitutions on the aromatic amino group modulate steric and electronic interactions, affecting biological activity .

- Sulfonamide derivatives exhibit enhanced antiviral potency, suggesting the target compound’s amino group could be modified for similar effects .

Crystallographic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.